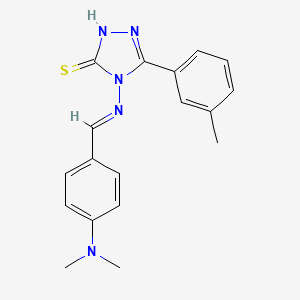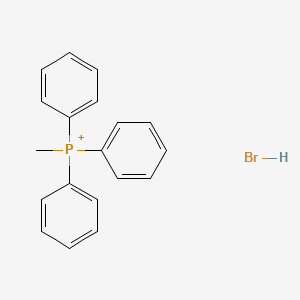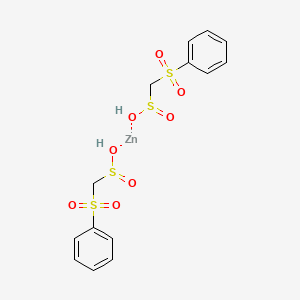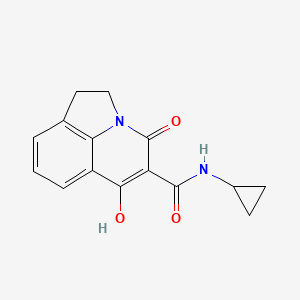
L-Glutamic acid,L-arginyl-L-arginyl-L-arginyl-L-a-glutamyl-L-a-glutamyl-L-a-glutamyl-L-threonyl-L-a-glutamyl-L-a-glutamyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Glutamic acid,L-arginyl-L-arginyl-L-arginyl-L-a-glutamyl-L-a-glutamyl-L-a-glutamyl-L-threonyl-L-a-glutamyl-L-a-glutamyl- is a complex peptide compound composed of multiple amino acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid,L-arginyl-L-arginyl-L-arginyl-L-a-glutamyl-L-a-glutamyl-L-a-glutamyl-L-threonyl-L-a-glutamyl-L-a-glutamyl- can be achieved through chemical synthesis or biotechnological methods. Chemical synthesis involves the stepwise addition of amino acids using peptide coupling reagents under controlled conditions. The reaction typically requires the protection of functional groups to prevent unwanted side reactions and the use of coupling agents such as carbodiimides or phosphonium salts to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the peptide. These microorganisms can be optimized to express the desired peptide sequence, which is then purified through chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
L-Glutamic acid,L-arginyl-L-arginyl-L-arginyl-L-a-glutamyl-L-a-glutamyl-L-a-glutamyl-L-threonyl-L-a-glutamyl-L-a-glutamyl- can undergo various chemical reactions, including:
Oxidation: The amino acid residues can be oxidized to form disulfide bonds or other oxidized derivatives.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and nucleophiles like amines or thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide structure .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides .
Aplicaciones Científicas De Investigación
L-Glutamic acid,L-arginyl-L-arginyl-L-arginyl-L-a-glutamyl-L-a-glutamyl-L-a-glutamyl-L-threonyl-L-a-glutamyl-L-a-glutamyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Explored for potential therapeutic applications, including drug delivery and as a component of biomaterials.
Industry: Utilized in the production of specialized peptides for various industrial applications
Mecanismo De Acción
The mechanism of action of L-Glutamic acid,L-arginyl-L-arginyl-L-arginyl-L-a-glutamyl-L-a-glutamyl-L-a-glutamyl-L-threonyl-L-a-glutamyl-L-a-glutamyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular signaling pathways. This interaction can lead to various biological effects, such as changes in gene expression, protein function, and cellular metabolism .
Comparación Con Compuestos Similares
Similar Compounds
L-arginyl-L-glutamic acid: A simpler dipeptide with similar amino acid composition.
L-γ-Glutamyl-L-glutamic acid: An isomer with different structural properties.
L-alanyl-L-glutamine dipeptide: Another peptide with distinct functional properties.
Uniqueness
L-Glutamic acid,L-arginyl-L-arginyl-L-arginyl-L-a-glutamyl-L-a-glutamyl-L-a-glutamyl-L-threonyl-L-a-glutamyl-L-a-glutamyl- is unique due to its complex structure and the presence of multiple glutamyl and arginyl residues. This complexity allows for diverse interactions and applications that are not possible with simpler peptides .
Propiedades
Fórmula molecular |
C52H87N19O24 |
|---|---|
Peso molecular |
1362.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C52H87N19O24/c1-23(72)39(48(93)69-30(11-17-36(79)80)45(90)67-29(10-16-35(77)78)46(91)70-32(49(94)95)13-19-38(83)84)71-47(92)31(12-18-37(81)82)68-44(89)28(9-15-34(75)76)66-43(88)27(8-14-33(73)74)65-42(87)26(7-4-22-62-52(58)59)64-41(86)25(6-3-21-61-51(56)57)63-40(85)24(53)5-2-20-60-50(54)55/h23-32,39,72H,2-22,53H2,1H3,(H,63,85)(H,64,86)(H,65,87)(H,66,88)(H,67,90)(H,68,89)(H,69,93)(H,70,91)(H,71,92)(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,94,95)(H4,54,55,60)(H4,56,57,61)(H4,58,59,62)/t23-,24+,25+,26+,27+,28+,29+,30+,31+,32+,39+/m1/s1 |
Clave InChI |
FYEPIIASCNUBEH-MJBCRNAASA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N)O |
SMILES canónico |
CC(C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


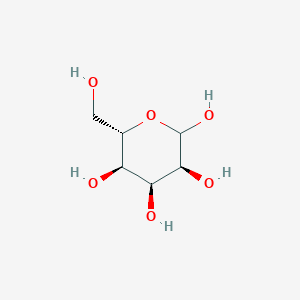
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)benzamide](/img/structure/B12054538.png)
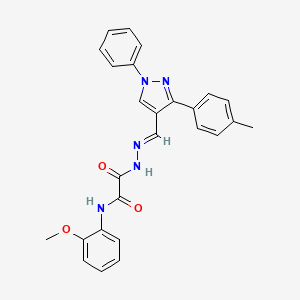
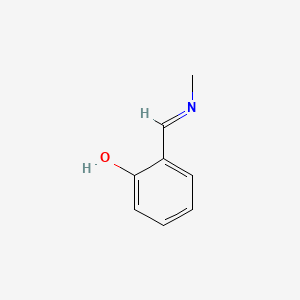
pentanedioic acid](/img/structure/B12054558.png)

![N'-[(E)-(4-ethylphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12054568.png)

